molecular formula C13H8BrN3O3 B5638477 7-bromo-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine

7-bromo-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine

Cat. No. B5638477
M. Wt: 334.12 g/mol
InChI Key: ZUWRMYAHGRCFCC-UHFFFAOYSA-N
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Description

7-Bromo-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine is a compound belonging to the benzoxadiazine family, which are heterocyclic compounds containing a benzene ring fused to a 1,2,4-oxadiazine ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, although this summary focuses exclusively on the chemical aspects excluding pharmacological applications.

Synthesis Analysis

The synthesis of 4H-1,2,4-benzoxadiazines, including compounds similar to 7-bromo-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine, typically involves the reaction of N-aroyl-N′-acetyl-N′-(2,4-dihalogenophenyl)-hydrazines. This process can include displacement of ortho-halogen atoms, where fluorine is more readily displaced than bromine, and may be followed by deacetylation upon ring closure (Elliott & Gibson, 1972).

Molecular Structure Analysis

The molecular structure of benzoxadiazine derivatives has been extensively studied, indicating that these compounds can exhibit various conformations based on the substituents attached to the core structure. For instance, crystallographic studies have been conducted to understand the structural properties of similar compounds, helping to elucidate the arrangement of atoms and the overall geometry of these molecules (Dekeyser et al., 1995).

Chemical Reactions and Properties

Benzoxadiazines undergo a range of chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. The presence of bromo and nitro substituents on the benzoxadiazine core can significantly influence the reactivity and types of chemical transformations these molecules can undergo. Studies have reported the synthesis of nitrosourea derivatives of benzothiazines, which might suggest the types of chemical modifications these compounds can be subjected to (Rai, Gupta, & Gupta, 1997).

properties

IUPAC Name

7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O3/c14-9-4-5-11-12(7-9)20-16-13(15-11)8-2-1-3-10(6-8)17(18)19/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRMYAHGRCFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

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